molecular formula C17H17NO2 B14355083 4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one CAS No. 93627-32-8

4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one

Cat. No.: B14355083
CAS No.: 93627-32-8
M. Wt: 267.32 g/mol
InChI Key: FITOJFNZHUDYFJ-UHFFFAOYSA-N
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Description

4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one is a compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one typically involves the Suzuki coupling reaction. This method employs the reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(9H-Carbazol-9-yl)phenylboronic acid
  • 9-Methyl-9H-carbazole-2-carbaldehyde
  • 3,6-Dimethyl-9H-carbazole

Uniqueness

4-(7-Methoxy-9H-carbazol-2-YL)butan-2-one stands out due to its methoxy group at the 7-position and the butan-2-one moiety. These structural features contribute to its unique chemical and physical properties, making it suitable for specific applications in organic electronics and pharmaceuticals .

Properties

CAS No.

93627-32-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

4-(7-methoxy-9H-carbazol-2-yl)butan-2-one

InChI

InChI=1S/C17H17NO2/c1-11(19)3-4-12-5-7-14-15-8-6-13(20-2)10-17(15)18-16(14)9-12/h5-10,18H,3-4H2,1-2H3

InChI Key

FITOJFNZHUDYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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